N-(Cycloheptylmethyl)naphthalen-2-amine
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Overview
Description
N-(Cycloheptylmethyl)naphthalen-2-amine is an organic compound with the molecular formula C18H23N and a molecular weight of 253.38 g/mol . This compound features a naphthalene ring substituted with a cycloheptylmethyl group and an amine group at the 2-position. It is of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cycloheptylmethyl)naphthalen-2-amine typically involves the alkylation of naphthalen-2-amine with cycloheptylmethyl halides under basic conditions. The reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the alkylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Cycloheptylmethyl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Naphthalene derivatives with carboxylic acid or ketone groups.
Reduction: Secondary or tertiary amines.
Substitution: N-substituted naphthalen-2-amines.
Scientific Research Applications
N-(Cycloheptylmethyl)naphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic amines with biological macromolecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(Cycloheptylmethyl)naphthalen-2-amine involves its interaction with molecular targets such as enzymes or receptors. The aromatic naphthalene ring and the amine group can participate in various binding interactions, influencing the activity of the target molecules. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-amine: The parent compound without the cycloheptylmethyl group.
N-(Cyclohexylmethyl)naphthalen-2-amine: Similar structure but with a cyclohexylmethyl group instead of cycloheptylmethyl.
N-(Cyclopentylmethyl)naphthalen-2-amine: Similar structure but with a cyclopentylmethyl group.
Uniqueness
N-(Cycloheptylmethyl)naphthalen-2-amine is unique due to the presence of the cycloheptylmethyl group, which can influence its chemical reactivity and interactions with biological targets. This structural feature can impart different physical and chemical properties compared to its analogs, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-(cycloheptylmethyl)naphthalen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-2-4-8-15(7-3-1)14-19-18-12-11-16-9-5-6-10-17(16)13-18/h5-6,9-13,15,19H,1-4,7-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISCLOXNWPDBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CNC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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